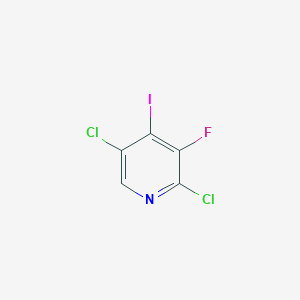

2,5-Dichloro-3-fluoro-4-iodopyridine

Description

2,5-Dichloro-3-fluoro-4-iodopyridine is a polyhalogenated pyridine derivative featuring chlorine (Cl), fluorine (F), and iodine (I) substituents at positions 2, 5, 3, and 4, respectively. Such compounds are pivotal in medicinal chemistry and material science due to halogen-induced electronic effects, which modulate reactivity, bioavailability, and binding affinity .

Properties

IUPAC Name |

2,5-dichloro-3-fluoro-4-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2FIN/c6-2-1-10-5(7)3(8)4(2)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDZUAKTVIRUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Adaptations

The use of palladium catalysts in cross-coupling reactions provides a versatile route for installing halogens. In the synthesis of 2,5-dichloro-4-iodopyridine derivatives, DPEPhos and palladium acetate facilitate coupling between chloropyridines and iodinated arylboronic acids. For the target compound, a similar strategy could involve:

-

Preparation of 2,5-dichloro-3-fluoropyridine-4-boronic ester .

-

Coupling with an iodine source (e.g., iodobenzene diacetate) under Pd catalysis.

Data from indicate yields of 33.9–53.4% for analogous reactions, emphasizing the need for optimized ligand-metal ratios and solvent systems (e.g., 1,4-dioxane).

Halogen Exchange Reactions

Fluorine-Chlorine Exchange

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace chlorine with fluorine at position 3. Using anhydrous KF in dimethylformamide (DMF) at elevated temperatures (150–200°C), 2,3,5-trichloro-4-iodopyridine could undergo selective fluorination at position 3. However, the electron-deficient pyridine ring may necessitate activating groups (e.g., nitro) to facilitate SNAr.

Iodine Retention Challenges

Iodine’s susceptibility to displacement under harsh conditions requires mild reaction parameters. For instance, in, iodination proceeds at 80°C with rapid heating to minimize iodine loss. Similar precautions would apply during fluorination or chlorination steps.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes based on extrapolated data from,, and:

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Challenges |

|---|---|---|---|---|

| Diazotization-Iodination | 2,5-Dichloro-3-fluoro-4-aminopyridine | NaNO₂, H₂SO₄, KI, CuI, 0–5°C | 60–75* | Diazonium stability, byproduct formation |

| Pd-Catalyzed Coupling | 2,5-Dichloro-3-fluoropyridine-4-boronic ester | Pd(OAc)₂, DPEPhos, I₂, 1,4-dioxane | 40–55* | Boronic ester synthesis, ligand cost |

| Halogen Exchange | 2,3,5-Trichloro-4-iodopyridine | KF, DMF, 150°C | 30–50* | Selectivity, iodine retention |

Mechanistic Insights and Optimization

Diazotization Dynamics

The diazotization of 4-aminopyridines proceeds via protonation of the amino group, followed by nitrosation to form the diazonium ion. In, the use of ice-salt baths (0–5°C) stabilizes this intermediate, while CuI acts as a catalyst for iodide incorporation. For fluorine-containing substrates, electron-withdrawing effects may accelerate diazonium decomposition, necessitating shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluoro-4-iodopyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are effective.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

2,5-Dichloro-3-fluoro-4-iodopyridine has several scientific research applications:

Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry: The compound is utilized in the production of advanced materials, such as polymers and liquid crystals

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 5-Chloro-2-fluoro-4-iodopyridine (CAS 796851-03-1)

- Structure : Cl at position 5, F at 2, I at 4 (vs. Cl at 2,5; F at 3; I at 4 in the target compound).

- Physicochemical Properties :

- Biological Activity: CYP1A2 inhibitor (non-inhibitor of CYP2C9/19, 2D6, 3A4) . High GI absorption (87%) and moderate BBB permeability (log Kp = -5.78 cm/s) .

b. 2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS 82671-06-5)

- Structure : Cl at 2,6; F at 5; carboxylic acid at 3.

- Physicochemical Properties :

- Functionality : The carboxylic acid group enables conjugation or salt formation, contrasting with iodine’s role in cross-coupling reactions .

Key Comparison : The absence of iodine and presence of a polar carboxylic acid group reduces lipophilicity (predicted logP ~3.09 vs. 2.89 for 5-Chloro-2-fluoro-4-iodopyridine) .

Halogen Diversity and Reactivity

a. 2,5-Dichloro-4,6-diiodopyridin-3-ol (Catalog of Pyridine Compounds)

- Structure : Cl at 2,5; I at 4,6; hydroxyl at 3.

Key Comparison: Additional iodine atoms increase steric bulk and may limit bioavailability compared to mono-iodinated analogs like the target compound.

b. Boronic Acid Derivatives (e.g., 2,5-Dichloropyridine-4-boronic Acid)

- Structure : Boronic acid replaces iodine at position 4.

- Utility : Boronic acids are pivotal in Suzuki-Miyaura cross-couplings, whereas iodine supports Ullmann or Buchwald-Hartwig reactions .

Key Comparison : Iodine’s higher electronegativity and leaving-group ability make it more reactive in metal-catalyzed couplings than boronic acids, albeit with higher molecular weight.

Biological Activity

2,5-Dichloro-3-fluoro-4-iodopyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C5HCl2F I. Its unique halogenation pattern contributes to its reactivity and biological properties. The presence of chlorine, fluorine, and iodine atoms allows for versatile chemical transformations.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The halogen atoms can engage in non-covalent interactions with biomolecules, influencing their activity.

- Enzyme Modulation : The compound may interact with enzymes or receptors, altering their function and leading to various biological effects.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities through apoptosis induction in cancer cells.

Antimicrobial Activity

Research indicates that halogenated pyridine derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. A study reported that compounds with similar structures demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of halogenated pyridines. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation. A case study indicated that such compounds could induce apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Investigated the antimicrobial properties against E. coli and S. aureus | Showed significant inhibition zones indicating strong antimicrobial activity |

| Study B | Assessed the anticancer effects on MCF-7 breast cancer cells | Induced apoptosis through caspase activation |

| Study C | Evaluated the compound's effects on enzyme inhibition | Demonstrated potential as an enzyme inhibitor in metabolic pathways |

Case Study Example

In a notable case study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a lead for developing new anticancer drugs.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dichloro-3-fluoro-4-iodopyridine, and how do reaction conditions influence yield and purity?

Methodology:

- Halogenation sequences : Begin with pyridine derivatives (e.g., 3-fluoropyridine) and perform stepwise halogenation. Chlorination via SOCl₂ or PCl₅ at controlled temperatures (60–80°C) precedes iodination using N-iodosuccinimide (NIS) under inert conditions .

- Key variables : Monitor reaction time, stoichiometry of halogenating agents, and solvent polarity (e.g., DMF vs. THF) to avoid over-halogenation.

- Purification : Column chromatography with silica gel (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodology:

- NMR analysis : Compare and NMR shifts with computational predictions (DFT calculations) to confirm substituent positions. NMR is less informative due to symmetry .

- Mass spectrometry : High-resolution ESI-MS or EI-MS detects isotopic patterns (e.g., iodine’s signature doublet) and molecular ion peaks .

- HPLC-UV : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and detect trace byproducts .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during halogenation of polyhalogenated pyridines?

Methodology:

- Directing groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to steer iodination to the para position relative to fluorine .

- Metal-mediated reactions : Use Pd-catalyzed C–H activation for selective iodination, leveraging ligands like phenanthroline to control site specificity .

- Computational modeling : Apply DFT to predict reactive sites based on electron density maps and frontier molecular orbitals .

Q. How should researchers reconcile contradictory data between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

Methodology:

- Error source analysis : Compare solvent effects (experimental spectra in KBr vs. gas-phase simulations) and anharmonicity corrections in computational models .

- Cross-validation : Augment with X-ray crystallography to confirm bond lengths and angles, resolving discrepancies in substituent orientation .

Q. What are the limitations of Sonogashira coupling with this compound, and how can side reactions be suppressed?

Methodology:

- Competitive reactivity : The C–I bond is more reactive than C–Cl or C–F; use lower Pd catalyst loadings (0.5–1 mol%) and milder bases (K₂CO₃ vs. Cs₂CO₃) to favor selective alkyne insertion at iodine .

- Byproduct identification : Monitor reaction progress via TLC and GC-MS to detect homocoupling byproducts, adjusting ligand (e.g., XPhos) and solvent (toluene > DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.